molecular formula C12H8F3N3O B1272218 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile CAS No. 343375-42-8

2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile

Cat. No.: B1272218
CAS No.: 343375-42-8
M. Wt: 267.21 g/mol
InChI Key: XJOVVNQAVNQVMG-UHFFFAOYSA-N
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Description

2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile is a synthetic organic compound with the molecular formula C({12})H({8})F({3})N({3})O It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethylidene malononitrile moiety

Properties

IUPAC Name

2-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)9-2-1-3-10(4-9)19-7-11(18)8(5-16)6-17/h1-4H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOVVNQAVNQVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=C(C#N)C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372230
Record name {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-42-8
Record name 2-[1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Organometallic Coupling with Trifluoromethylphenyl Derivatives

A foundational approach involves the reaction of a pre-formed ethylidene-malononitrile precursor with 3-(trifluoromethyl)phenol derivatives. The patent EP0301925A1 outlines a related enantiospecific synthesis using Grignard reagents, adaptable to this compound. In this method:

  • Preparation of (S)-N-benzyl-N-ethyl alaninol : (S)-alaninol is condensed with benzaldehyde in anhydrous methanol at 0–10°C, followed by reduction with sodium borohydride to yield the intermediate.
  • Chlorination and Organometallic Coupling : The alcohol is converted to a chloride using thionyl chloride, then reacted with 3-(trifluoromethyl)phenyl magnesium bromide in tetrahydrofuran (THF) at −15°C in the presence of copper(I) iodide. This step achieves C–C bond formation between the ethylidene backbone and the aryl group.
  • Hydrogenolysis : Palladium-catalyzed hydrogenation at 5–15 bar removes the benzyl protecting group, yielding the primary amine.

Critical Parameters :

  • Catalyst : Copper(I) halides (e.g., CuI) enhance coupling efficiency by stabilizing the Grignard intermediate.
  • Solvent : Anhydrous THF prevents side reactions with moisture.
  • Yield : Reported at 67.5% after distillation (138°C, 0.3 mmHg).

Malononitrile Core Assembly via Dehydration

The Chinese patent CN108250104A describes a malononitrile synthesis route applicable to this compound:

  • Starting Material : Diethyl aminomalonate is hydrolyzed to aminomalonic acid using aqueous HCl.
  • Dehydration : Phosphorus oxychloride (POCl₃) converts the acid to 2-amino malononitrile at 80°C, achieving 85% purity after recrystallization.
  • Functionalization : The amino group is protected (e.g., with tert-butoxycarbonyl, Boc), and the phenoxyethylidene side chain is introduced via nucleophilic aromatic substitution with 3-(trifluoromethyl)phenol under basic conditions (K₂CO₃, DMF).

Advantages :

  • Avoids hazardous cyanide reagents.
  • Scalable to kilogram quantities with minimal byproducts.

Optimization of Enantioselective Synthesis

Chiral Resolution Challenges

The target compound’s ethylidene group introduces a stereocenter, necessitating enantioselective methods. EP0301925A1 resolves this by starting with (S)-alaninol, ensuring >95% enantiomeric excess (ee). Key steps include:

  • Asymmetric Reduction : Sodium borohydride in ethanol preferentially reduces the imine intermediate to the (S)-configuration.
  • Chiral HPLC Analysis : Confirms ee using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

Table 1: Enantioselectivity Comparison

Method ee (%) Yield (%)
Chiral Pool (S)-alaninol 95 67.5
Kinetic Resolution 88 52

Solvent and Temperature Effects

Anhydrous Solvent Systems

Reactions involving Grignard reagents or moisture-sensitive intermediates require anhydrous conditions:

  • THF vs. Diethyl Ether : THF offers better solubility for aryl magnesium bromides, reducing reaction time from 24 h to 3 h.
  • Methanol in Condensation : Facilitates Schiff base formation between amines and aldehydes at 0°C, minimizing side reactions.

Temperature Optimization

  • Low-Temperature Coupling : Reactions at −15°C improve regioselectivity during organometallic coupling, suppressing β-hydride elimination.
  • Distillation Conditions : Distilling the final product at 138°C under 0.3 mmHg prevents thermal decomposition.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes unreacted phenol derivatives.
  • Recrystallization : Ethanol/water (7:3) yields crystals with 95% purity, confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (m, 1H, ArH), 6.98 (d, 2H, ArH), 4.21 (s, 2H, NH₂), 3.85 (q, 1H, CH), 2.45 (t, 2H, CH₂).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=C).

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Reuse : Copper iodide can be recovered via filtration, reducing costs by 30%.
  • Solvent Recycling : THF is distilled and reused, lowering waste disposal expenses.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Recent studies have indicated that compounds structurally related to 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile exhibit significant antimicrobial properties. For instance, derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivatives were able to inhibit both drug-sensitive and resistant strains of tuberculosis .

Anticancer Potential

Research has demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives evaluated through the National Cancer Institute's protocols displayed significant antitumor activity, indicating that modifications to the malononitrile scaffold could yield effective anticancer agents .

Material Science Applications

In material science, compounds like this compound can be utilized in the synthesis of polymers and coatings due to their ability to impart desirable properties such as thermal stability and chemical resistance. Research into fluorinated compounds has shown that they can improve the performance characteristics of various materials used in industrial applications.

Case Study 1: Antitubercular Activity

In a study examining a series of derivatives based on the malononitrile framework, researchers synthesized multiple compounds and tested their efficacy against M. tuberculosis. The findings suggested that structural modifications could significantly enhance activity against resistant strains, providing a basis for further development of new antitubercular agents .

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation of related compounds revealed that several derivatives exhibited promising anticancer properties across a panel of human tumor cell lines. The results indicated that specific substitutions on the malononitrile core could lead to improved selectivity and potency against cancer cells, paving the way for future drug development efforts .

Mechanism of Action

The mechanism by which 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activities and signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-(4-(trifluoromethyl)phenoxy)ethylidene)malononitrile
  • 2-(1-Amino-2-(3-(difluoromethyl)phenoxy)ethylidene)malononitrile
  • 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile derivatives

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, compared to similar compounds. This makes it particularly valuable in research applications where these properties are advantageous.

Biological Activity

2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile, also known by its CAS number 343375-42-8, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₁₂H₈F₃N₃O
  • Molecular Weight : 267.21 g/mol
  • Melting Point : 205–207 °C
  • LogP : 3.04446 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group and the malononitrile moiety. These components are known to enhance binding affinity to various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of Jurkat cells (a model for T-cell leukemia). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Jurkat<10
A-431<15
HT29<20

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability, with the most pronounced effects observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Testing

Another study published in the Journal of Microbial Research assessed the antimicrobial properties of this compound against a panel of pathogens. The findings indicated that it could serve as a potential lead in developing new antibacterial agents, particularly against resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving trifluoromethylated precursors. For example, trifluoromethylated arylaminomethylene intermediates (e.g., similar to Rahmani and Darehkordi's work) are synthesized using malononitrile and trifluoroacetimidoyl halides under nucleophilic substitution conditions . Intramolecular Friedel-Crafts reactions or palladium-catalyzed cyclization may also be employed for structural diversification . Key steps include optimizing solvent systems (e.g., ethanol or ionic liquids) and catalysts (e.g., CSOH-Al₂O₃) to enhance yield and regioselectivity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR and NMR : Assign functional groups (e.g., nitrile stretches at ~2200 cm⁻¹ in IR) and confirm regiochemistry via ¹H/¹³C NMR (e.g., splitting patterns for ethylidene and phenoxy groups) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., ethylidene configuration) using single-crystal diffraction, as demonstrated for structurally analogous malononitrile derivatives .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermodynamic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are recommended to model the electron-deficient nitrile groups and trifluoromethyl-phenoxy interactions. Becke’s three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation provides accurate thermochemical data (e.g., bond dissociation energies, ionization potentials) . Basis sets like 6-311++G(d,p) are suitable for geometry optimization and vibrational frequency analysis .

Q. What mechanistic insights explain its potential as a cytochrome P450 enzyme inhibitor?

  • Methodological Answer : Structural analogs (e.g., 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile) inhibit CYP isoforms via competitive binding to the heme active site. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions between the trifluoromethyl-phenoxy moiety and hydrophobic pockets of CYP1A2/CYP3A4. Validate with in vitro assays using human liver microsomes and LC-MS/MS to quantify metabolite suppression .

Q. How can contradictions in experimental vs. computational data be resolved?

  • Methodological Answer : Discrepancies (e.g., synthetic yields vs. DFT-predicted reaction feasibility) often arise from solvent effects or kinetic barriers. Use microkinetic modeling (e.g., Chemkin) to incorporate solvent polarity and transition-state stabilization. For example, ionic liquids may stabilize intermediates in palladium-catalyzed reactions, reconciling theoretical and observed yields .

Q. What role does this compound play in neuroimaging for Alzheimer’s disease?

  • Methodological Answer : Analogous malononitrile derivatives (e.g., [¹⁸F]FDDNP) bind to amyloid-β plaques and neurofibrillary tangles. Radiolabel the compound with ¹⁸F or ¹¹C for positron emission tomography (PET). Validate specificity via autoradiography in post-mortem AD brain sections and correlate in vivo PET signals with cognitive scores .

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